1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
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Overview
Description
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.
Attachment of the oxan-4-yl group: This step may involve the reaction of the pyrazole intermediate with an oxane derivative, possibly through nucleophilic substitution or addition reactions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiourea: Similar structure but with a thiourea linkage.
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-15-7-12(8-16(9-15)24-2)19-17(22)20-13-10-18-21(11-13)14-3-5-25-6-4-14/h7-11,14H,3-6H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZQBUXWNCTOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CN(N=C2)C3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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